2-tert-Butyl-4-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4-chloropyrimidine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 . It is a solid or viscous liquid under normal conditions .
Molecular Structure Analysis
The InChI code for 2-tert-Butyl-4-chloropyrimidine is1S/C8H11ClN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-tert-Butyl-4-chloropyrimidine has a density of 1.104g/cm3 . It has a boiling point of 212.2ºC at 760 mmHg . The compound is soluble, with a solubility of 0.154 mg/ml .Scientific Research Applications
Stannylation Reactions and Cross-Couplings in Pyrimidines : Pyrimidines, including 2-tert-Butyl-4-chloropyrimidine, are used in stannylation reactions. These processes are important for forming carbon-carbon bonds via palladium-catalyzed cross-couplings. Such reactions are crucial in the synthesis of various organic compounds (Majeed et al., 1989).
Structure-Activity Studies in Histamine Receptors : 2-tert-Butyl-4-chloropyrimidine derivatives have been studied for their binding and activity in relation to histamine H4 receptors. This research is significant in understanding the compound's role in biological systems, especially in potential therapeutic applications (Altenbach et al., 2008).
Synthesis of Pyrimidines by Direct Condensation : The compound is also involved in the synthesis of pyrimidine derivatives. This synthesis method is a straightforward approach for creating various pyrimidine structures, which are vital in pharmaceuticals and agrochemicals (Movassaghi & Hill, 2007).
Antitumor Activity of Novel Derivatives : Derivatives of 2-tert-Butyl-4-chloropyrimidine have been investigated for their antitumor properties. Understanding their structure and activity relationship is key in developing new anticancer drugs (Maftei et al., 2016).
Pyrimidine-Containing Difluoroboron Complexes : These complexes are studied for their potential as non-traditional π-gelators and mechanofluorochromic dyes. This research has implications in the development of new materials for technological applications (Mi et al., 2018).
Synthesis of Heterocyclic β-Amino Acids : The compound is used in the synthesis of β-amino acids, which are important in peptide and peptidomimetic synthesis. This area of research contributes significantly to the field of medicinal chemistry (Bovy & Rico, 1993).
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-4-chloropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXFFDWYYFLYFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647969 |
Source
|
Record name | 2-tert-Butyl-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-4-chloropyrimidine | |
CAS RN |
18436-67-4 |
Source
|
Record name | 2-tert-Butyl-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-4-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.